molecular formula C19H17NO4 B2871706 N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide CAS No. 1396766-21-4

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide

Cat. No.: B2871706
CAS No.: 1396766-21-4
M. Wt: 323.348
InChI Key: YVQWBTRFOMBQTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives often involves multicomponent reactions (MCRs), which include a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation .


Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the structural characteristics of the compound .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, furfural, a derivative of furan, can undergo nucleophilic additions, condensation reactions, oxidations, or reductions . It can also undergo reactions associated with the furan ring, such as electrophilic aromatic substitution or hydrogenation .


Physical and Chemical Properties Analysis

Furan derivatives exhibit a range of physical and chemical properties. For instance, furfuryl alcohol, a derivative of furan, is a colorless liquid that is miscible with but unstable in water . It has a density of 1.160 g/cm3 and boils at 161.7°C .

Scientific Research Applications

1. Organic Chemistry and Mechanistic Studies

Research in organic chemistry has shown that compounds like N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide can be involved in reactions forming new aromatic nuclei, such as furan and phenol derivatives. For instance, the study by McCullum et al. (1988) investigated the reaction mechanisms for furan and phenol formation when chromium carbene complexes react with acetylenes, which is related to the chemical behavior of furan-containing compounds like this compound (McCullum et al., 1988).

2. Neuroprotective and Antineuroinflammatory Effects

Compounds with furan structures, similar to this compound, have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. Chen et al. (2017) synthesized hydroxyl-functionalized stilbenes and 2-arylbenzo[b]furans, demonstrating their neuroprotective and anti-inflammatory effects in vitro and in animal models, suggesting potential applications for similar furan derivatives (Chen et al., 2017).

3. Catalysis and Synthesis of Aromatic Compounds

Research by Hashmi et al. (2011) highlights the use of furan derivatives as intermediates in catalytic processes to synthesize highly substituted phenols. This study demonstrates the role of furan derivatives in facilitating complex organic reactions, which could be applicable to this compound (Hashmi et al., 2011).

4. Applications in Dye-Sensitized Solar Cells

In the field of renewable energy, furan derivatives have been utilized in dye-sensitized solar cells. A study by Kim et al. (2011) found that phenothiazine derivatives with furan as a linker showed improved solar energy-to-electricity conversion efficiency, indicating potential applications for similar compounds (Kim et al., 2011).

5. Anticancer and Antiangiogenic Activity

Furan derivatives have also been explored for their anticancer properties. Romagnoli et al. (2015) synthesized a series of 3-arylaminobenzofuran derivatives, which exhibited significant antiproliferative activity against cancer cells and showed potential as vascular disrupting agents (Romagnoli et al., 2015).

Mechanism of Action

The mechanism of action of furan derivatives can vary depending on their specific structure and functional groups. Some furan derivatives have been found to exhibit antimicrobial activity . For instance, the nitrovinyl functional group has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria .

Safety and Hazards

The safety and hazards associated with furan derivatives can vary depending on their specific structure and functional groups. For instance, furfuryl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(14-10-11-23-13-14)12-20-19(22)16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-11,13,17,21H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQWBTRFOMBQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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